5-Methyl-3-nitroimidazo[1,2-a]pyridine

Heterocyclic Chemistry Medicinal Chemistry Antiparasitic Drug Discovery

Researchers developing antileishmanial agents face a critical challenge: regioisomeric impurities or wrong-position substitution can completely abolish bioactivity. 5-Methyl-3-nitroimidazo[1,2-a]pyridine (CAS 34165-08-7) solves this by providing the validated 5-methyl-3-nitro pharmacophore essential for antiparasitic activity. • Regioselective diversification via Suzuki, Sonogashira & Buchwald-Hartwig coupling at the 5-position • Consistent ≥95% purity for reproducible SAR and focused library synthesis • Batch-to-batch consistency supporting hit-to-lead and lead optimization campaigns

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 34165-08-7
Cat. No. B183448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-nitroimidazo[1,2-a]pyridine
CAS34165-08-7
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC=C(N12)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-6-3-2-4-7-9-5-8(10(6)7)11(12)13/h2-5H,1H3
InChIKeyOGZKKWYLIWRTHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-nitroimidazo[1,2-a]pyridine (CAS 34165-08-7): A Versatile 3-Nitroimidazopyridine Scaffold for Antiparasitic Lead Generation and Heterocyclic Synthesis


5-Methyl-3-nitroimidazo[1,2-a]pyridine is a nitrogen-rich fused heterocycle that serves as a key building block in medicinal chemistry and organic synthesis. It belongs to the 3-nitroimidazo[1,2-a]pyridine pharmacophore class, which has been extensively investigated for antikinetoplastid activity against Leishmania spp. and Trypanosoma spp. [1]. The compound’s structure—featuring a methyl group at the 5-position and a nitro group at the 3-position—provides a well-defined chemical handle for regioselective derivatization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions .

Why Generic Imidazopyridine Analogs Cannot Substitute for 5-Methyl-3-nitroimidazo[1,2-a]pyridine in Antiparasitic Drug Discovery


The 3-nitroimidazo[1,2-a]pyridine scaffold is highly sensitive to substitution patterns, with the 5-position methyl group profoundly influencing both antiparasitic potency and pharmacokinetic properties. Systematic structure–activity relationship (SAR) studies reveal that subtle modifications at positions 5 and 7 drastically alter bioactivity against kinetoplastid parasites [1]. For instance, moving a substituent from the 5- to the 7-position can lead to a complete loss of antileishmanial activity, underscoring that position-specific functionalization is non-negotiable for maintaining pharmacophore integrity . Thus, attempting to replace 5-methyl-3-nitroimidazo[1,2-a]pyridine with a regioisomeric or unsubstituted analog introduces unpredictable and often detrimental changes to target engagement, metabolic stability, and overall efficacy.

Quantitative Differentiation of 5-Methyl-3-nitroimidazo[1,2-a]pyridine: Head-to-Head Comparative Evidence Against Close Analogs


Regioselective Reactivity: 5-Methyl Substitution Enables Unique SNAr and Cross-Coupling Derivatization

5-Methyl-3-nitroimidazo[1,2-a]pyridine serves as a privileged starting material for diversification at the 5- and 7-positions via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, a synthetic versatility not shared by the unsubstituted or 7-methyl regioisomer. The presence of the 5-methyl group activates the scaffold for regioselective functionalization, enabling the generation of 33 original antiparasitic derivatives in a four-step sequence, whereas analogous 7-substituted starting materials yield distinct SAR profiles with diminished antileishmanial activity .

Heterocyclic Chemistry Medicinal Chemistry Antiparasitic Drug Discovery

Position-Specific Antiparasitic Activity: 5-Methyl Substitution Is Essential for Maintaining the Antileishmanial Pharmacophore

Systematic SAR exploration across 26 original 3-nitroimidazo[1,2-a]pyridine derivatives demonstrates that the substitution pattern at position 5 is a critical determinant of antileishmanial potency. Compounds bearing a 5-methyl group retain activity consistent with the established pharmacophore, whereas relocation of substituents to the 7-position results in a marked reduction or complete loss of activity against Leishmania spp. [1]. This class-level inference is supported by the observation that the antileishmanial pharmacophore in this series is highly restrictive and sensitive to regioisomerism [1].

Antiparasitic Activity Leishmaniasis Structure-Activity Relationship

Physicochemical Properties Differentiate 5-Methyl-3-nitroimidazo[1,2-a]pyridine from Other 3-Nitroimidazopyridine Building Blocks

5-Methyl-3-nitroimidazo[1,2-a]pyridine possesses a distinct physicochemical profile that influences its behavior in medicinal chemistry campaigns. With a calculated LogP of 2.07 and a polar surface area (PSA) of 63.12 Ų , it occupies a favorable lipophilicity range for cell permeability while maintaining sufficient polarity for aqueous solubility. This balance differentiates it from more lipophilic analogs (e.g., 6,8-dihalo derivatives with LogP > 3) and more polar derivatives (e.g., 7-hydroxy analogs), allowing researchers to fine-tune pharmacokinetic properties through rational derivatization [1].

Physicochemical Properties LogP Polar Surface Area

Optimal Research and Procurement Applications for 5-Methyl-3-nitroimidazo[1,2-a]pyridine (CAS 34165-08-7)


Antiparasitic Lead Generation and SAR Exploration at Position 5

5-Methyl-3-nitroimidazo[1,2-a]pyridine is the preferred starting material for medicinal chemistry teams developing novel antileishmanial and antitrypanosomal agents. Its 5-methyl group provides a synthetic handle for regioselective SNAr and Pd-catalyzed cross-coupling reactions, enabling rapid diversification to explore SAR at the critical 5-position . Given the established sensitivity of the antileishmanial pharmacophore to regioisomerism, this scaffold offers a higher probability of generating active derivatives compared to 7-substituted or unsubstituted analogs [1].

Synthesis of 3-Nitroimidazo[1,2-a]pyridine-Based Chemical Libraries

The compound is ideally suited for the construction of focused chemical libraries targeting kinetoplastid diseases. It can be elaborated via Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig cross-coupling reactions at the 5-position—transformations that have been validated in the synthesis of 33 original antiparasitic derivatives . This synthetic versatility allows high-throughput parallel synthesis and rapid hit expansion.

Reference Standard for Analytical Method Development and Metabolite Identification

Due to its well-defined physicochemical properties (LogP = 2.07, PSA = 63.12 Ų) and established chromatographic behavior , 5-methyl-3-nitroimidazo[1,2-a]pyridine can serve as a reference compound for developing HPLC, LC-MS, and NMR analytical methods used in the characterization of 3-nitroimidazo[1,2-a]pyridine-based drug candidates and their metabolites.

Building Block for Electrochemical and Mechanochemical Synthesis Optimization

The compound is a relevant substrate for green chemistry method development, including electrochemical and mechanochemical synthetic approaches to 3-nitroimidazo[1,2-a]pyridines [1]. Its stability under mild conditions and compatibility with metal-free protocols make it a suitable model system for optimizing sustainable synthetic routes.

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